Furanodictine B
Description
Contextualization within Natural Product Chemistry
Natural product chemistry is the scientific discipline dedicated to the isolation, structure elucidation, synthesis, and biological investigation of chemical compounds produced by living organisms. These compounds, often referred to as secondary metabolites, are not essential for the primary metabolism of the organism but play crucial roles in defense, communication, and adaptation. Furanodictine B is a significant discovery in this field as it represents a rare class of molecules. It was identified as one of the first 3,6-anhydrosugars to be isolated from a natural source. nih.govelsevierpure.com This unique structural feature, a bicyclic furanose ring system, sets it apart from more common monosaccharides and their derivatives, making it a compelling target for chemical synthesis and biological evaluation. The exploration of such unusual scaffolds is a driving force in natural product chemistry, as they often exhibit novel biological activities and can serve as templates for the development of new therapeutic agents.
Significance of Dictyostelium discoideum as a Source of Bioactive Metabolites
Dictyostelium discoideum, a species of soil-dwelling amoeba commonly known as a cellular slime mold, has long been a valuable model organism in developmental biology due to its unique life cycle, transitioning from unicellular amoebae to a multicellular slug and fruiting body. wikipedia.org However, its potential as a source of bioactive secondary metabolites has gained increasing recognition. nih.govelsevierpure.com Cellular slime molds like D. discoideum produce a variety of chemical compounds that mediate their complex life cycle and interactions with other organisms in their environment. royalsocietypublishing.org
The investigation into the chemical constituents of D. discoideum has revealed a surprising diversity of secondary metabolites. researchgate.net Beyond this compound, this organism is known to produce other bioactive molecules, including differentiation-inducing factors (DIFs), which are polyketide-derived signaling molecules that regulate cell differentiation. nih.gov The discovery of this compound from this organism underscores the importance of exploring unconventional biological sources for novel natural products. The unique biology and ecological niche of D. discoideum contribute to a chemical diversity that is distinct from that of well-studied microbial sources like bacteria and fungi, thus offering new opportunities for drug discovery. researchgate.net
Overview of this compound in Secondary Metabolite Studies
Secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often have important ecological functions. The study of these molecules is a major focus of chemical biology and pharmacology. This compound's discovery has contributed to the expanding catalog of secondary metabolites with potential biomedical applications. elsevierpure.com
Initial research on this compound focused on its isolation from the multicellular fruiting bodies of D. discoideum and the elucidation of its chemical structure through spectral analysis and confirmation by asymmetric synthesis. nih.govelsevierpure.com Subsequent studies have primarily investigated its biological activity, particularly its ability to induce neuronal differentiation. This positions this compound as a molecule of interest in the field of neuroscience and regenerative medicine. The exploration of its bioactivity adds to the growing body of knowledge about how small molecules can influence complex cellular processes. As a unique amino sugar analogue, this compound serves as an example of the novel chemical structures and biological functions that can be uncovered through the systematic study of secondary metabolites from diverse organisms.
Detailed Research Findings
The scientific investigation of this compound has yielded specific insights into its chemical nature and biological effects.
Structure Elucidation: The molecular structure of this compound was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govelsevierpure.com Its absolute configuration was definitively established through asymmetric synthesis. nih.govelsevierpure.com
Biological Activity: The most significant reported biological activity of this compound is its ability to induce neuronal differentiation. nih.govelsevierpure.com Studies have shown that this compound can promote the differentiation of rat pheochromocytoma (PC-12) cells into neuron-like cells. nih.govnih.gov This activity is of considerable interest as it suggests potential applications in the study of neurogenesis and the development of therapies for neurodegenerative diseases.
| Compound Name | Chemical Formula | Molar Mass | Key Structural Feature | Primary Biological Activity |
| This compound | C13H21NO6 | 287.31 g/mol | 3,6-anhydrosugar | Neuronal Differentiation |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21NO6 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
[(3R,3aS,6S,6aR)-6-acetamido-5-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C13H21NO6/c1-6(2)4-9(16)19-8-5-18-12-10(14-7(3)15)13(17)20-11(8)12/h6,8,10-13,17H,4-5H2,1-3H3,(H,14,15)/t8-,10+,11-,12-,13?/m1/s1 |
InChI Key |
XACKKSAZFKSCJT-FZKCVIRVSA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC([C@H]2NC(=O)C)O |
Canonical SMILES |
CC(C)CC(=O)OC1COC2C1OC(C2NC(=O)C)O |
Synonyms |
furanodictine B |
Origin of Product |
United States |
Isolation and Characterization of Furanodictine B
Natural Occurrence and Biological Origin
Discovery from Dictyostelium discoideum
Furanodictine B, along with its analogue Furanodictine A, was first discovered and isolated from the cellular slime mold Dictyostelium discoideum. nih.govacs.org This organism, a soil-dwelling amoeba, has been a valuable model for studying cellular differentiation, chemotaxis, and other fundamental biological processes. wikipedia.org The investigation into the constituents of D. discoideum was driven by an interest in exploring the diversity of its secondary metabolites for potentially novel, biologically active substances. nih.govacs.org The discovery of Furanodictine A and B highlighted the potential of cellular slime molds as a source for unique natural products. nih.gov
Extraction and Purification Methodologies
The isolation of this compound was achieved through the extraction of the multicellular fruiting bodies of Dictyostelium discoideum. nih.govacs.orgnih.gov A methanol (B129727) extract of these fruiting bodies was the starting point for the purification process. nih.govacs.org This initial extract contained a mixture of compounds from which this compound and its analogue were subsequently isolated and purified.
Classification as a Novel Amino Sugar Derivative
This compound is classified as a novel amino sugar derivative. nih.govnih.gov Specifically, it is a derivative of N-acetylmannosamine. nih.gov Amino sugars are carbohydrate molecules where a hydroxyl group has been replaced by an amino group, and they are fundamental components of many biologically important macromolecules. mdpi.com The discovery of this compound and its counterpart, Furanodictine A (a derivative of N-acetylglucosamine), expanded the known diversity of naturally occurring amino sugars. nih.gov
Unique Structural Features as a 3,6-Anhydrosugar
A key and defining structural feature of this compound is its 3,6-anhydro sugar framework. nih.govnih.gov This bicyclic structure is formed by an internal ether linkage between the third and sixth carbons of the sugar ring. This compound and Furanodictine A were the first 3,6-anhydrosugars to be isolated from a natural source, making their discovery particularly significant in the field of natural product chemistry. nih.govacs.orgnih.govelsevierpure.com This unique 3,6-anhydrohexofuranose carbon skeleton is a central feature of its chemical identity.
Advanced Structural Elucidation Techniques
Spectroscopic Approaches for Relative Structure Determination
The relative structure of this compound was determined using spectroscopic methods. nih.govacs.orgelsevierpure.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry were instrumental in elucidating the connectivity of atoms and the stereochemistry of the molecule. The spectral data obtained for the synthesized this compound were identical to those of the natural product, confirming the elucidated structure. nii.ac.jp While the relative configuration was established through these spectral means, the absolute configuration was later confirmed through asymmetric synthesis. nih.govacs.orgelsevierpure.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, researchers pieced together the compound's molecular framework. The relative structure of this compound was primarily elucidated through a comprehensive analysis of one-dimensional and two-dimensional NMR spectra. nih.govelsevierpure.com
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provided the initial and fundamental data for the structural analysis of this compound.
The ¹H NMR spectrum revealed the number of distinct proton environments and their electronic surroundings. Information regarding the connectivity of protons was inferred from the splitting patterns (spin-spin coupling).
The ¹³C NMR spectrum provided information on the number of non-equivalent carbon atoms in the molecule, offering insights into the carbon skeleton.
While the use of these techniques is confirmed in the literature, the specific chemical shift (δ) and coupling constant (J) values for this compound are not available in the reviewed search results. Therefore, a data table of these values cannot be generated.
To assemble the molecular structure from the 1D NMR data, a suite of two-dimensional NMR experiments was employed. These techniques reveal correlations between nuclei, allowing for the definitive assignment of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Analysis of the COSY spectrum was crucial for establishing the spin systems and tracing the proton-proton connectivity throughout the molecule's framework.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons, revealing couplings between all protons within a given spin system. This is particularly useful for identifying all protons belonging to a specific structural fragment, such as a sugar ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached. The HSQC spectrum was essential for assigning the chemical shifts of carbon atoms that bear protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information was vital for determining the relative stereochemistry of the molecule by revealing the spatial arrangement of atoms and the orientation of substituents on the stereocenters.
Through the combined interpretation of these 2D NMR experiments, the planar structure and relative configuration of this compound were successfully determined.
Mass Spectrometry (MS) Techniques
Mass spectrometry was utilized to determine the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS), likely High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS), was used to obtain a precise mass measurement of the molecule. This accurate mass is used to calculate the elemental composition, which led to the determination of the molecular formula for this compound. While the literature confirms its use, the specific experimental m/z (mass-to-charge ratio) value for this compound was not available in the searched literature.
Synthetic Methodologies and Chemical Modifications of Furanodictine B
Total Synthesis Approaches to Furanodictine B
The total synthesis of this compound has been approached through various strategies, primarily utilizing carbohydrate precursors. These syntheses aim to efficiently construct the characteristic 3,6-anhydro-2-deoxy-D-mannofuranose core and introduce the isovaleryl group with stereocontrol.
Retrosynthetic analysis of this compound identifies the key bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnection points are the ester linkage of the isovaleryl group and the C3-O-C6 ether linkage of the bicyclic core.
One prominent strategy commences with the disconnection of the isovaleryl group at the C5 hydroxyl, leading to the precursor 2-acetamido-3,6-anhydro-2-deoxy-D-mannofuranose. This intermediate is the central challenge in the synthesis. Further retrosynthetic analysis of this bicyclic core involves cleaving the 3,6-anhydro bridge, which simplifies the structure to a more common monosaccharide derivative, such as N-acetylglucosamine (GlcNAc) or D-glucose. This approach leverages the inherent chirality of these starting materials to control the stereochemistry of the final product.
An alternative retrosynthetic approach begins with a pre-functionalized bicyclic system derived from D-glucuronolactone. This strategy aims to introduce the necessary functionalities, including the amino and hydroxyl groups, onto a rigid scaffold, thereby controlling the stereochemical outcomes.
From N-Acetylglucosamine (GlcNAc):
A particularly efficient total synthesis of this compound has been developed starting from the readily available N-acetylglucosamine. This method, notable for its brevity, involves a two-step process that avoids the need for protecting and deprotecting groups nii.ac.jpnih.gov.
The key transformation is the conversion of GlcNAc into a mixture of the epimeric bicyclic 3,6-anhydro sugars, 2-acetamido-3,6-anhydro-2-deoxy-D-glucofuranose and 2-acetamido-3,6-anhydro-2-deoxy-D-mannofuranose. This is achieved by heating GlcNAc in the presence of borate, which facilitates a facile transformation into the desired epimeric 3,6-anhydro sugars nii.ac.jpnih.gov.
The final step is the regioselective esterification of the C5 hydroxyl group of the 2-acetamido-3,6-anhydro-2-deoxy-D-mannofuranose intermediate with isovaleryl chloride. This reaction completes the synthesis of this compound nii.ac.jpnih.gov.
From D-Glucuronolactone:
An alternative, stereodivergent synthesis of both Furanodictine A and B has been developed from D-glucuronolactone nih.gov. This approach utilizes a highly functionalized bicyclic tetrahydrofuran derivative derived from the common starting material. The synthesis involves the stereodefined manipulation of this glucuronolactone-derived skeleton to introduce the necessary functional groups for both Furanodictine A and B nih.gov.
The asymmetric synthesis of this compound is inherently linked to the use of chiral starting materials from the "chiral pool," such as N-acetylglucosamine and D-glucuronolactone. The stereocenters present in these precursors guide the stereochemical outcome of the subsequent reactions.
In the synthesis from GlcNAc, the stereochemistry at C2, C3, C4, and C5 of the starting material dictates the stereochemistry of the resulting 3,6-anhydro-D-glucofuranose and its epimer, the D-mannofuranose derivative. The borate-mediated epimerization at C2 is a key step in accessing the manno-configuration required for this compound.
In the synthesis from D-glucuronolactone, the stereocenters of the starting lactone are preserved and used to direct the introduction of new stereocenters. The stereocontrol in this pathway is achieved through the rigid bicyclic nature of the intermediates, which restricts the conformational flexibility and directs incoming reagents to a specific face of the molecule. The absolute configurations of naturally occurring Furanodictine A and B were confirmed through these asymmetric syntheses nii.ac.jpnih.gov.
The efficiency of the total synthesis of this compound varies depending on the chosen route. The following table provides a comparison of the reported yields for the key synthetic strategies.
| Starting Material | Key Intermediate | Number of Steps | Overall Yield of this compound | Reference |
| N-Acetylglucosamine | 2-acetamido-3,6-anhydro-2-deoxy-D-mannofuranose | 2 | Not explicitly stated as a single overall yield, but the final esterification step has a reported yield of 28%. | nii.ac.jpnih.gov |
| D-Glucuronolactone | Bicyclic tetrahydrofuran derivative | Multi-step | Not explicitly stated in the available abstract. | nih.gov |
Semi-Synthetic Derivatization Strategies
Detailed information on the semi-synthetic derivatization of this compound to generate a library of analogs is not extensively available in the reviewed scientific literature. However, the structure of this compound presents several opportunities for chemical modification.
Potential sites for chemical transformation on the this compound scaffold include the isovaleryl side chain and the acetamido group.
Modification of the Isovaleryl Group: The ester linkage at the C5 position could be hydrolyzed to yield the free hydroxyl group. This hydroxyl group could then be re-esterified with a variety of different carboxylic acids to introduce diverse side chains. This would allow for the exploration of the structure-activity relationship related to the lipophilicity and steric bulk of this part of the molecule.
Modification of the Acetamido Group: The N-acetyl group at the C2 position could potentially be hydrolyzed to the free amine. This amine could then be acylated with different acylating agents to introduce a range of substituents.
These hypothetical transformations would allow for a systematic investigation of how different functional groups on the this compound scaffold influence its biological activity.
Chemoenzymatic Synthesis of this compound Derivatives
The application of chemoenzymatic strategies for the synthesis of this compound and its derivatives is an area of growing interest, leveraging the high selectivity of enzymes to overcome challenges in traditional chemical synthesis. While specific chemoenzymatic routes for this compound are not yet extensively documented in publicly available research, the synthesis of related N-acetylglucosamine (GlcNAc) derivatives and chitooligosaccharides through such methods provides a strong precedent for its potential.
Enzymes, particularly glycosyltransferases and chitinases, are instrumental in the precise formation of glycosidic bonds and the modification of sugar backbones. For instance, transglycosylating chitinases have been successfully employed in the chemoenzymatic production of specific chitooligosaccharides. This approach involves the use of an oxazoline derivative of an N-acetyllactosamine as a substrate, demonstrating the feasibility of enzymatic glycosylation to build complex sugar structures. The regio- and stereospecificity of these enzymes could be harnessed to construct the core structure of this compound or to introduce modifications to its derivatives.
Another potential avenue is the use of lipases for regioselective acylation or deacylation. In the synthesis of other glycoconjugates, lipases have been used for the selective hydrolysis of acetylated sugar derivatives, enabling the preparation of specific isomers. This enzymatic precision could be invaluable in the synthesis of this compound derivatives, where selective modification of hydroxyl groups is required.
The development of a dedicated chemoenzymatic pathway for this compound would likely involve a combination of chemical steps to prepare a suitable precursor, followed by one or more enzymatic steps to achieve the desired final structure. This could lead to more efficient and environmentally friendly synthetic routes compared to purely chemical methods.
Table 1: Potential Enzymatic Reactions for this compound Derivative Synthesis
| Enzyme Class | Potential Application in this compound Synthesis | Example of Related Application |
| Glycosyltransferases | Formation of the glycosidic bond in the this compound core. | Synthesis of complex oligosaccharides. |
| Chitinases | Modification of the N-acetylglucosamine backbone. | Production of specific chitooligosaccharides. |
| Lipases | Regioselective acylation or deacylation of hydroxyl groups. | Selective hydrolysis of acetylated sugar derivatives. |
| Esterases | Introduction or removal of ester-linked functional groups. | Chemoenzymatic synthesis of glycoconjugates. |
Development of Novel Synthetic Protocols for this compound Production
Significant progress has been made in developing more efficient and practical synthetic routes to this compound, moving away from lengthy and low-yielding processes. A noteworthy advancement is a novel and facile two-step synthesis starting from the readily available and inexpensive monosaccharide, 2-acetamido-2-deoxy-D-glucose (GlcNAc). nih.gov This method represents a substantial improvement over previous multi-step total syntheses.
The key to this innovative protocol is a borate-mediated transformation of GlcNAc upon heating. This single step achieves the formation of the epimeric bicyclic 3,6-anhydro sugars, which are the core structures of Furanodictine A and B. nih.gov The reaction proceeds without the need for complex protecting group strategies, which are often a major source of inefficiency in carbohydrate synthesis. nih.gov
Table 2: Comparison of Synthetic Protocols for this compound
| Feature | Previous Multi-Step Syntheses | Novel Two-Step Synthesis from GlcNAc |
| Starting Material | Complex, often requiring preparation | Readily available 2-acetamido-2-deoxy-D-glucose (GlcNAc) |
| Number of Steps | Multiple steps | Two steps |
| Protecting Groups | Extensive use required | No protection/deprotection steps needed nih.gov |
| Overall Yield | Generally low | Significantly improved |
| Key Transformation | Various complex reactions | Borate-mediated formation of 3,6-anhydro sugar core nih.gov |
This novel protocol not only makes this compound more accessible for further biological studies but also opens up possibilities for the synthesis of a wider range of derivatives by varying the acylating agent in the final step.
Synthetic Accessibility and Scalability Considerations
The synthetic accessibility of this compound has been significantly enhanced by the development of the aforementioned two-step synthesis from GlcNAc. nih.gov This streamlined approach directly addresses many of the challenges associated with the scalability of complex natural product synthesis.
The two-step process is described as a "promising approach towards the mass production of furanodictines A and B," highlighting its potential for scalability. nii.ac.jp In contrast, earlier synthetic routes were deemed "unsatisfactory for obtaining the target compounds in reasonable yield," making them unsuitable for producing the quantities of this compound required for extensive research and potential therapeutic development. nii.ac.jp
Table 3: Factors Affecting Scalability of this compound Synthesis
| Factor | Impact on Scalability |
| Cost and Availability of Starting Material (GlcNAc) | High availability and low cost are favorable for large-scale synthesis. |
| Number of Synthetic Steps | The two-step process significantly reduces production time and resource allocation. |
| Use of Protecting Groups | Elimination of protection/deprotection steps simplifies the process and reduces costs. nih.gov |
| Reagent and Solvent Cost and Safety | The reagents used in the novel synthesis are relatively common and manageable on a larger scale. |
| Purification Methods | Fewer steps generally lead to simpler purification protocols. |
| Overall Yield | Higher yields directly translate to more efficient and economical large-scale production. |
While the practical implementation of this synthesis on an industrial scale would require further process optimization and engineering, the foundational chemistry provides a strong and accessible platform for the scalable production of this compound.
Biosynthetic Pathways and Genetic Insights of Furanodictine B
Proposed Biosynthetic Routes in Dictyostelium discoideum
The biosynthesis of a specialized metabolite like Furanodictine B is expected to follow a multi-step enzymatic cascade, beginning with primary metabolites. Although direct experimental evidence is currently lacking in the scientific literature, a plausible pathway can be hypothesized based on the compound's chemical structure and established biochemical principles.
Precursor Incorporation Studies
To date, specific precursor incorporation studies to definitively identify the building blocks of this compound have not been reported. However, a chemo-structural analysis strongly suggests two primary precursors: an amino sugar and a short-chain fatty acid derivative.
N-acetyl-D-mannosamine (ManNAc): This amino sugar forms the core bicyclic furanose skeleton of this compound. D. discoideum possesses pathways for amino sugar metabolism, making ManNAc or a closely related derivative the logical starting point.
Isovaleryl-CoA: The isovaleryl ester group at the C5 position is almost certainly derived from the activation of isovaleric acid, likely in the form of isovaleryl-CoA, which would be sourced from the catabolism of the amino acid leucine.
Enzymatic Steps and Intermediates
The transformation of the proposed precursors into this compound would require a series of specific enzymatic reactions. A hypothetical biosynthetic pathway is outlined below.
A key step in this proposed pathway is the formation of the 3,6-anhydro bridge. This intramolecular cyclization would likely proceed via the activation of the hydroxyl group at C6 (e.g., by phosphorylation) to create a good leaving group, followed by a nucleophilic attack from the hydroxyl group at C3. The final step is a regioselective acylation at the C5 hydroxyl group, a common tailoring reaction in secondary metabolism.
Table 1: Proposed Enzymatic Steps in this compound Biosynthesis
| Step | Proposed Enzyme Class | Function | Substrate | Product |
|---|---|---|---|---|
| 1 | Aminosugar Kinase/Phosphomutase | Activation of the amino sugar | N-acetyl-D-mannosamine | N-acetyl-D-mannosamine-phosphate |
| 2 | Nucleotidyltransferase | Formation of a nucleotide sugar | N-acetyl-D-mannosamine-phosphate | UDP-N-acetyl-D-mannosamine |
| 3 | Intramolecular Cyclase/Lyase | Formation of the 3,6-anhydro bridge | UDP-N-acetyl-D-mannosamine | 2-acetamido-3,6-anhydro-2-deoxy-D-mannofuranose |
| 4 | Acyl-CoA Ligase | Activation of the fatty acid | Isovaleric acid | Isovaleryl-CoA |
Distinctive Metabolic Pathways in Cellular Slime Molds
Dictyostelium discoideum possesses a surprisingly rich and diverse secondary metabolism for a microbial eukaryote. nih.govnih.gov Its genome contains a large number of genes predicted to be involved in the synthesis of polyketides and terpenes, indicating a sophisticated chemical arsenal. ehu.eusnih.govmdpi.com The production of other N-acetylated amino sugar derivatives, such as the dictyoglucosamines, further demonstrates the organism's capacity for complex glycoside synthesis, providing a metabolic context in which the this compound pathway could exist. nih.govresearchgate.net These unique biosynthetic capabilities highlight that cellular slime molds are a promising but underexplored source of novel natural products. mdpi.com
Genetic Basis of this compound Biosynthesis
The genetic blueprint for the production of a secondary metabolite is typically encoded in a biosynthetic gene cluster (BGC), where all the necessary genes for the pathway are co-located in the genome.
Identification of Biosynthetic Gene Clusters
Despite the sequencing and annotation of the D. discoideum genome, the specific biosynthetic gene cluster responsible for this compound production has not yet been identified. nih.govnih.gov The genome is known to harbor a significant number of "orphan" BGCs, particularly for polyketide synthases (PKSs), where the corresponding molecular product is unknown. leibniz-hki.de It is highly probable that the enzymes required for this compound synthesis are encoded in one of these uncharacterized clusters. Identifying this cluster would likely require a combination of genomic mining, comparative genomics with other slime molds, and gene knockout experiments.
Table 2: Genomic Potential for Secondary Metabolism in D. discoideum
| Metabolic Class | Number of Predicted Genes/Clusters | Status | Reference |
|---|---|---|---|
| Polyketide Synthases (PKSs) | ~43 genes | Largely uncharacterized products | mdpi.com |
| Terpene Synthases (TPSs) | 9 genes | Some clusters identified (e.g., for discodiene) | elifesciences.org |
Gene Expression and Regulation during Production
This compound has been isolated from the multicellular fruiting bodies of D. discoideum. nih.govnih.gov This localization strongly implies that the expression of its biosynthetic genes is under developmental regulation. The life cycle of D. discoideum involves a dramatic transition from solitary, vegetative amoebae to a cooperative, multicellular structure upon starvation. nih.gov This developmental program is accompanied by massive, stage-specific changes in gene expression. gre.ac.ukd-nb.info It is therefore hypothesized that the genes within the this compound biosynthetic cluster are significantly upregulated during the aggregation and culmination stages, leading to the accumulation of the compound in the final fruiting body. Pinpointing the specific transcription factors and regulatory networks that control the activation of this putative BGC awaits the cluster's discovery.
Scientific Data on the Biosynthesis and Metabolic Engineering of this compound Currently Unavailable
A thorough review of existing scientific literature reveals a significant gap in the understanding of the biosynthetic pathways and genetic underpinnings of the chemical compound this compound. At present, detailed research findings on its natural formation within organisms and strategies for its enhanced production through metabolic engineering are not available in the public domain.
This compound, along with its counterpart Furanodictine A, was first isolated from the methanol (B129727) extracts of the fruiting bodies of the cellular slime mold Dictyostelium discoideum. nih.govnih.govmycosphere.org These compounds represent the first 3,6-anhydrosugars to be identified from a natural source. nih.govnih.gov Structurally, this compound is a derivative of N-acetylmannosamine. nih.gov
While the unique structure and biological activities of this compound have prompted several research groups to develop methods for its chemical synthesis, nih.govresearchgate.netnii.ac.jp the focus of the available research has been on laboratory-based chemical construction rather than biological production. These synthetic routes, often starting from precursors like D-glucose or 2-acetamido-2-deoxy-D-glucose (GlcNAc), have successfully produced the compound. researchgate.netnii.ac.jp
However, information regarding the specific enzymes and the corresponding gene clusters responsible for the biosynthesis of this compound in Dictyostelium discoideum remains elusive. Consequently, there is no published research on metabolic engineering strategies aimed at increasing the yield of this compound from its natural source or a heterologous host. The field of metabolic engineering focuses on the targeted modification of an organism's genetic and regulatory processes to enhance the production of specific substances. Without a foundational knowledge of the biosynthetic pathway, such targeted engineering is not feasible.
Biological Activities of Furanodictine B: in Vitro Mechanistic Studies
Neuronal Differentiation Induction
Furanodictine B, an amino sugar analogue isolated from the cellular slime mold Dictyostelium discoideum, has been identified as a potent inducer of neuronal differentiation in rat pheochromocytoma (PC-12) cells. nih.govcapes.gov.br These cells are a well-established model for studying the processes of neuronal development and neurite formation. encyclopedia.pub
Modulation of Neurite Formation in PC-12 Cell Models
In vitro studies utilizing PC-12 cells have demonstrated that this compound can effectively stimulate the formation of neurites, which are the protrusions from a neuron's cell body that develop into axons and dendrites. encyclopedia.pubresearchgate.net This activity highlights the compound's potential as a modulator of neuronal morphology.
Dose-Dependent Effects on Neurite Outgrowth
The impact of this compound on neurite outgrowth is dose-dependent. Research has shown that in the presence of Nerve Growth Factor (NGF), this compound promotes neurite formation in a dose-dependent manner at concentrations ranging from 0.5 to 5 µM. encyclopedia.pubmdpi.com
Synergistic Interactions with Nerve Growth Factor (NGF)
A noteworthy aspect of this compound's activity is its synergistic interaction with Nerve Growth Factor (NGF). nih.gov While this compound alone can induce neurite formation, its effects are significantly enhanced when used in conjunction with NGF. encyclopedia.pubmdpi.com This suggests that this compound may sensitize the cellular machinery to the effects of NGF or act through a complementary pathway to promote neurite extension.
Differential Activity between Furanodictine A and B on Neurite Formation
Interestingly, a distinct difference in activity has been observed between this compound and its analogue, Furanodictine A. At a concentration of 20 µM, this compound was found to increase neurite formation in PC-12 cells, whereas Furanodictine A did not exhibit this effect. encyclopedia.pubmdpi.com However, both compounds were shown to dose-dependently promote neurite formation in the presence of NGF at lower concentrations (0.5–5 µM). encyclopedia.pubmdpi.com
Table 1: Comparative Activity of Furanodictine A and B on Neurite Formation in PC-12 Cells
| Compound | Concentration | Effect on Neurite Formation (without NGF) | Effect on Neurite Formation (with NGF) |
| Furanodictine A | 20 µM | No increase | Dose-dependent promotion (0.5–5 µM) |
| This compound | 20 µM | Increase | Dose-dependent promotion (0.5–5 µM) |
This table summarizes the differential effects of Furanodictine A and B on neurite formation in PC-12 cells, both in the absence and presence of Nerve Growth Factor (NGF).
Exploration of Molecular Mechanisms of Action
While the precise molecular pathways through which this compound exerts its effects are still under investigation, preliminary research points towards the involvement of key intracellular signaling cascades known to regulate neuronal differentiation.
Intracellular Signaling Pathways Investigation
The induction of neurite outgrowth is a complex process governed by a network of intracellular signaling pathways. While direct studies on this compound's interaction with these pathways are limited, the established mechanisms of neurite formation in PC-12 cells provide a framework for potential targets. Key pathways implicated in neurite outgrowth include the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway. mdpi.com The synergistic effect of this compound with NGF suggests a potential modulation of signaling components downstream of the NGF receptor, TrkA. Further research is necessary to elucidate the specific molecular targets and signaling cascades directly modulated by this compound to promote neuronal differentiation.
Target Identification and Validation (e.g., Protein Interactions, Receptor Binding)
While the precise molecular targets of this compound are not fully elucidated, research has pointed towards its interaction with specific protein tyrosine phosphatases (PTPs). A study identified a compound class described as "furanodictines" as inhibitors of Shp2, a non-receptor protein tyrosine phosphatase involved in cell signaling pathways. nih.gov
A representative compound from this furanodictine class demonstrated potent inhibition of Shp2 with an IC₅₀ value of 2.5 µM. nih.gov Notably, this compound exhibited high selectivity for Shp2 over the closely related phosphatase PTP1B, with an IC₅₀ greater than 100 µM for the latter. nih.gov This represents a selectivity of over 40-fold. nih.gov The same study also identified three other less selective furanodictine compounds that inhibited both Shp2 and PTP1B with IC₅₀ values below 10 µM. nih.gov However, it is not specified whether these compounds are competitive inhibitors or how they interact with the Shp2 PTP domain. nih.gov Further research is required to confirm if this compound itself is the specific Shp2 inhibitor identified and to understand the nature of this interaction.
Table 1: Inhibitory Activity of a Furanodictine Class Compound against Protein Tyrosine Phosphatases
| Target Phosphatase | IC₅₀ (µM) | Selectivity (over PTP1B) |
| Shp2 | 2.5 | >40-fold |
| PTP1B | >100 | - |
Data sourced from a study on a furanodictine class of Shp2 inhibitors. nih.gov
Cellular Assays Beyond Neuronal Differentiation (e.g., proliferation, cell cycle modulation, if reported for this compound or its close analogs from the same source)
Currently, there is a lack of specific reports in the scientific literature detailing the effects of this compound on cellular processes such as proliferation or cell cycle modulation in PC-12 or other cell lines. While other compounds isolated from Dictyostelium, such as Brefelamide, have been shown to inhibit the proliferation of human astrocytoma cells, similar studies on this compound have not been found. researchgate.net General cellular assays, such as those monitoring cell viability on various substrates, have been performed on PC-12 cells in other contexts, but these have not been applied to study the specific effects of this compound. researchgate.net
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) of this compound has been primarily investigated by comparing its activity with its analogs, providing insights into the structural features crucial for its neuritogenic effects.
Impact of Structural Variations on Biological Potency
The comparison between this compound and its structural analog, Furanodictine A, provides a clear example of the impact of stereochemistry on biological activity. Furanodictine A is a derivative of N-acetylglucosamine, while this compound is a derivative of N-acetylmannosamine. nih.gov This difference in the stereochemistry at the C-2 position appears to be critical for its neurite outgrowth-promoting activity. At a concentration of 20 µM, this compound was found to increase neurite formation in PC-12 cells, whereas Furanodictine A did not show this activity. nih.gov However, at lower concentrations (0.5–5 µM) in the presence of NGF, both Furanodictine A and B were able to dose-dependently promote neurite formation. nih.gov
Identification of Key Pharmacophores for Neuronal Activity
A specific pharmacophore model for the neuritogenic activity of this compound has not been explicitly defined in the available literature. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. nih.gov Based on the SAR data, it can be inferred that the 3,6-anhydro-N-acetylmannosamine core of this compound is a key structural element for its neuritogenic properties, particularly the stereoconfiguration at the C-2 position. The presence of the isovaleryl group at the C-5 position is also likely important for its activity. Further computational modeling and synthesis of more analogs would be necessary to precisely define the pharmacophore for this class of compounds.
Comparison of this compound Activity with Related Compounds from Dictyostelium
Other amino sugar derivatives have been isolated from Dictyostelium species, allowing for a comparative analysis of their biological activities. Dictyoglucosamine A and B, isolated from D. purpureum and D. discoideum respectively, also induce neurite formation in PC-12 cells at concentrations between 1 and 10 µM. nih.gov These compounds feature an amino sugar directly linked to a fatty acid. nih.gov This suggests that the presence of an acylated amino sugar moiety is a common structural feature for neuritogenic compounds from this source.
Table 2: Comparison of Neuritogenic Activity of Compounds from Dictyostelium
| Compound | Source Organism | Concentration | Observed Activity in PC-12 Cells |
| This compound | D. discoideum | 20 µM | Induces neurite formation nih.gov |
| 0.5-5 µM (with NGF) | Promotes NGF-induced neurite formation nih.gov | ||
| Furanodictine A | D. discoideum | 20 µM | No neurite formation nih.gov |
| 0.5-5 µM (with NGF) | Promotes NGF-induced neurite formation nih.gov | ||
| Dictyoglucosamine A | D. purpureum | 1-10 µM | Induces neurite formation nih.gov |
| Dictyoglucosamine B | D. discoideum | 1-10 µM | Induces neurite formation nih.gov |
Future Directions and Research Perspectives for Furanodictine B
The discovery of Furanodictine B, an amino sugar analogue from the cellular slime mold Dictyostelium discoideum, has opened intriguing avenues for neurological research due to its potent ability to induce neuronal differentiation. nih.govnih.gov While initial studies have established its structure and primary biological activity, the full potential of this unique 3,6-anhydrosugar remains largely untapped. The future of this compound research lies in a multidisciplinary approach, integrating cutting-edge analytical methods, innovative synthetic chemistry, and deep biological investigation to unlock its therapeutic and scientific promise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
